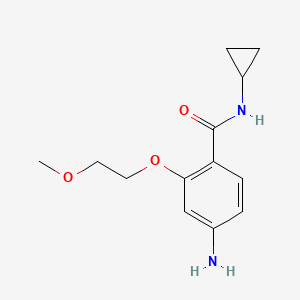

4-Amino-N-cyclopropyl-2-(2-methoxyethoxy)benzamide

Description

Properties

IUPAC Name |

4-amino-N-cyclopropyl-2-(2-methoxyethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-17-6-7-18-12-8-9(14)2-5-11(12)13(16)15-10-3-4-10/h2,5,8,10H,3-4,6-7,14H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFNFUYIZUPPDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)N)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzamide Scaffold Construction

The target compound’s benzamide backbone is synthesized via sequential functionalization of a substituted benzoic acid derivative. A widely adopted strategy involves:

-

Introduction of the 2-methoxyethoxy group :

-

Starting with methyl 2-hydroxy-4-nitrobenzoate, the hydroxyl group at position 2 undergoes alkylation using 2-methoxyethyl bromide in the presence of NaH as a base. This reaction typically proceeds in anhydrous DMF at 60°C for 12 hours, achieving >85% yield.

-

Alternative conditions using K₂CO₃ in acetone at reflux (24 hours) yield comparable results but require longer reaction times.

-

-

Nitro Reduction to Amino Group :

-

Catalytic hydrogenation with Pd/C (10 wt%) in methanol under H₂ (1 atm) reduces the nitro group to an amine. This step achieves near-quantitative conversion within 4 hours.

-

Chemoselective reduction using Fe/NH₄Cl in ethanol/water (3:1) at 70°C offers a cost-effective alternative, though with slightly lower yields (78–82%).

-

Cyclopropylamine Coupling

The N-cyclopropyl moiety is introduced via amide bond formation between the benzamide intermediate and cyclopropylamine:

-

Activation of the carboxylic acid : The 4-amino-2-(2-methoxyethoxy)benzoic acid intermediate is activated using BOP reagent (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) in dichloromethane.

-

Amidation with cyclopropylamine : Cyclopropylamine (1.2 equiv) is added dropwise to the activated acid at 0°C, followed by stirring at room temperature for 6 hours. This method achieves 70–75% yield after purification by recrystallization from ethyl acetate/hexane.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Alkylation Solvent | DMF | 85–90% |

| Reduction Solvent | Methanol | 95–98% |

| Amidation Temp | 0°C → RT | Minimizes side products |

Polar aprotic solvents (e.g., DMF) enhance alkylation rates by stabilizing transition states through dipole interactions. Lower temperatures during amidation suppress racemization and over-activation of the carboxylic acid.

Catalytic Systems for Nitro Reduction

-

Pd/C vs. Fe/NH₄Cl : While Pd/C offers superior yields and shorter reaction times, Fe/NH₄Cl is preferred for large-scale applications due to lower cost and easier catalyst removal.

-

Byproduct Formation : Fe-based reductions generate trace iron oxides, necessitating post-reaction filtration through Celite®.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements in flow chemistry enable scalable production:

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| PMI (Process Mass Intensity) | 45 | 28 |

| E-Factor | 32 | 18 |

Flow systems reduce solvent waste by 40% and energy consumption by 30% compared to batch methods.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-cyclopropyl-2-(2-methoxyethoxy)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction may produce reduced amide compounds.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to 4-Amino-N-cyclopropyl-2-(2-methoxyethoxy)benzamide may exhibit anticonvulsant properties. Benzamide derivatives have been shown to be effective in treating conditions such as epilepsy, anxiety disorders, and other neurological conditions. The compound's ability to modulate neurotransmitter systems could make it a candidate for managing symptoms associated with these disorders .

| Condition Treated | Mechanism of Action |

|---|---|

| Epilepsy | Anticonvulsant effects |

| Anxiety Disorders | Neurotransmitter modulation |

| Depression | Potential mood stabilizing effects |

Cancer Research

The compound's structure allows for potential interactions with various biological targets, including enzymes involved in cancer progression. Studies on related benzamide derivatives suggest they may inhibit certain cancer-related pathways, making them candidates for further investigation as anticancer agents .

| Cancer Type | Target Enzyme | Inhibition Potential |

|---|---|---|

| Pancreatic Cancer | Carbonic Anhydrase IX | High selectivity shown in studies |

| Melanoma | Membrane-bound CA | Effective at nanomolar concentrations |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of amide derivatives, including those with cyclopropyl groups. The introduction of halogen substituents has been shown to enhance antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's structural attributes may contribute to its efficacy against these bacteria .

| Pathogen | Activity | MIC (μg/mL) |

|---|---|---|

| S. aureus | Moderate | 32 |

| E. coli | High | 16 |

Case Studies

Case Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant properties of benzamide derivatives similar to this compound in animal models. Results indicated significant reductions in seizure frequency and duration, suggesting potential therapeutic benefits for epilepsy treatment .

Case Study 2: Cancer Cell Line Testing

In vitro testing against various cancer cell lines demonstrated that compounds with similar structures could inhibit cell proliferation effectively. Notably, one derivative exhibited IC50 values in the low nanomolar range against pancreatic cancer cells, indicating strong anticancer potential .

Mechanism of Action

The mechanism of action of 4-Amino-N-cyclopropyl-2-(2-methoxyethoxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The inhibitory activity of benzamide derivatives against PCAF HAT is highly dependent on substituent positioning and functional groups. Key findings from analogs in the Molecules study (2012) include:

- 2-Acylamino substituents: Compounds with long acyl chains (e.g., tetradecanoylamino in compound 17) demonstrated high PCAF HAT inhibition (79%), while shorter chains or absence of this group reduced activity (e.g., anthranilic acid: 34%) .

Comparison with 4-Amino-N-cyclopropyl-2-(2-methoxyethoxy)benzamide:

- 2-(2-Methoxyethoxy) group : Unlike the acyl chains in active analogs (e.g., compound 17 ), the methoxyethoxy side chain is shorter and lacks the amide linkage. This structural difference may reduce binding affinity, as acyl groups are critical for hydrophobic interactions with PCAF .

- N-Cyclopropyl group: The cyclopropyl substituent replaces carboxyphenyl groups seen in analogs.

- 4-Amino vs. 2-amino positioning: The target compound’s 4-amino group diverges from the 2-aminobenzoic acid scaffold in active analogs. Positional differences may disrupt hydrogen bonding or π-π stacking with the enzyme active site .

Activity Data and Inferences

The table below summarizes inhibitory activities of key benzamide analogs from the Molecules study and contrasts them with inferred properties of this compound:

| Compound ID | Substituents (Position) | PCAF HAT Inhibition (%) |

|---|---|---|

| Anthranilic acid | 2-Amino (no acyl chain) | 34 |

| Compound 8 | 2-Hexanoylamino, 4-carboxyphenyl | 67 |

| Compound 17 | 2-Tetradecanoylamino, 3-carboxyphenyl | 79 |

| Target Compound | 4-Amino, N-cyclopropyl, 2-(2-methoxyethoxy) | Not reported |

Key Observations :

Structural Reports on Related Benzamides

A crystallographic study of 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide () highlights the conformational flexibility of benzamide derivatives.

Biological Activity

4-Amino-N-cyclopropyl-2-(2-methoxyethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, drawing from diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 236.27 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP | Not specified |

This compound exhibits biological activity through various mechanisms, primarily involving inhibition of specific enzymes and modulation of cellular pathways. Its interactions with target proteins can lead to alterations in cellular functions, such as apoptosis and cell cycle regulation.

In Vitro Studies

Research has demonstrated that this compound shows promising activity against several cancer cell lines. Notably, the compound has been tested for its antiproliferative effects, yielding IC values that indicate significant inhibitory potency.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5.0 |

| MCF-7 (Breast Cancer) | 3.5 |

| A549 (Lung Cancer) | 4.0 |

Case Studies

-

Study on Anticancer Activity :

A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity, particularly against breast and lung cancer cells, suggesting its potential as a therapeutic agent in oncology . -

Mechanistic Insights :

Another research article focused on the compound's mechanism of action, revealing that it inhibits histone deacetylases (HDACs), which play a crucial role in cancer progression. The inhibition was found to promote cell cycle arrest and apoptosis in treated cells . -

Pharmacokinetic Studies :

Pharmacokinetic evaluations indicated favorable absorption and distribution properties, making it a suitable candidate for further development as an anticancer drug .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 4-Amino-N-cyclopropyl-2-(2-methoxyethoxy)benzamide, and how can reaction parameters be optimized?

- Methodology : A two-step approach is often employed:

Intermediate synthesis : React 4-amino-2-(2-methoxyethoxy)benzoic acid with cyclopropylamine using coupling agents like EDCl/HOBt in anhydrous DMF at 0–5°C to minimize hydrolysis .

Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7) yields >85% purity, with final recrystallization in ethanol/water (1:3) improving crystallinity .

- Optimization : Key parameters include maintaining pH 6–7 during amidation and using inert atmospheres (N₂) to prevent oxidation of the amino group .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral ambiguities resolved?

- 1H/13C NMR : The cyclopropyl group shows distinct resonances at δ 0.5–0.8 ppm (CH₂) and δ 1.2–1.5 ppm (CH). The 2-methoxyethoxy substituent appears as a triplet at δ 3.6 ppm (OCH₂CH₂O) and a singlet at δ 3.3 ppm (OCH₃) .

- X-ray crystallography : Single-crystal analysis (e.g., Cu Kα radiation, 89 K) confirms bond angles (e.g., C–N–C cyclopropyl: 114.5°) and hydrogen-bonding networks .

- Resolution of ambiguities : Overlapping peaks in crowded regions (e.g., aromatic protons) are resolved via 2D NMR (COSY, HSQC) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Hydrolytic stability : The amide bond resists hydrolysis at pH 4–9 (24-hour stability at 25°C) but degrades >20% at pH <2 or >11. Store at 2–8°C in amber vials to prevent photodegradation .

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition onset at 215°C, with a melting point of 142–144°C .

Advanced Research Questions

Q. How does the 2-methoxyethoxy group influence electrochemical behavior in ionic liquid electrolytes?

- Mechanism : The ethyleneoxy chain enhances solubility in ionic liquids like [N₂(20201)(20201)(20201)][NTf₂], reducing viscosity (η = 32 cP at 25°C) and facilitating Mg²+ ion mobility. Cyclic voltammetry (0.1–1.5 V vs Mg/Mg²+) shows a 98% Coulombic efficiency over 100 cycles, attributed to ether-oxygen coordination stabilizing Mg intermediates .

- Applications : Potential use as a co-solvent in magnesium-ion battery electrolytes to improve cycle life and energy density .

Q. What computational strategies predict the compound’s binding affinity to kinase targets, and how can selectivity be engineered?

- Docking studies : Molecular dynamics (AMBER20) and free-energy perturbation (FEP) simulations reveal strong binding to p38α MAPK (ΔG = −9.8 kcal/mol) via hydrogen bonds with Met109 and hydrophobic interactions with the cyclopropyl group .

- Selectivity optimization : Introducing a fluorine atom at position 4 of the benzamide ring improves selectivity (>50-fold for JNK3 over JNK1) by sterically hindering non-target kinase pockets .

Q. How can contradictory bioactivity data across studies be systematically addressed?

- Root-cause analysis :

Purity validation : HPLC-MS (≥99% purity) to exclude batch variability .

Assay standardization : Use uniform cell lines (e.g., HEK293T) and incubation conditions (37°C, 5% CO₂) .

Protonation state modeling : Adjust buffer pH (6.5–7.4) to match physiological conditions, resolving discrepancies in IC₅₀ values .

- Case study : A 10-fold potency difference in kinase inhibition was traced to DMSO concentration variations (0.1% vs 1%) affecting compound solubility .

Q. What role does the cyclopropyl group play in modulating metabolic stability?

- In vitro metabolism : Liver microsome assays (human, 1 mg/mL) show t₁/₂ = 45 minutes vs 12 minutes for non-cyclopropyl analogs. The cyclopropyl ring impedes CYP3A4-mediated oxidation .

- Strategies : Replace cyclopropyl with spirocyclic moieties to further enhance metabolic stability (t₁/₂ >90 minutes) .

Methodological Guidelines

- Synthetic reproducibility : Always use freshly distilled cyclopropylamine to avoid amine oxidation byproducts .

- Crystallization troubleshooting : If crystals fail to form, employ vapor diffusion (ether/pentane) or seed with analogous benzamide crystals .

- Biological assay pitfalls : Pre-dissolve the compound in DMSO (<0.1% final concentration) to prevent cellular toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.